molecular formula C15H20N4O3S B025107 4-Azidophenacetylthiocarnitine CAS No. 104061-09-8

4-Azidophenacetylthiocarnitine

Cat. No.: B025107
CAS No.: 104061-09-8
M. Wt: 336.4 g/mol
InChI Key: DTJOXIFZJQVZPU-UHFFFAOYSA-N
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Description

4-Azidophenacetylthiocarnitine is a synthetic thiocarnitine derivative featuring a 4-azidophenacetyl moiety linked to the carnitine backbone via a thioester bond. Carnitine, a naturally occurring quaternary ammonium compound, plays a critical role in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria. This compound is hypothesized to serve as a research tool for studying enzyme-substrate interactions, mitochondrial transport mechanisms, or targeted drug delivery systems .

Properties

CAS No.

104061-09-8

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3

InChI Key

DTJOXIFZJQVZPU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

4-azidophenacetylthiocarnitine
PAP-TC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
4-Azidophenacetylthiocarnitine C₁₇H₂₃N₅O₃S 377.47 (hypothetical) Azide, thioester, quaternary ammonium Biochemical probes, click chemistry
Phenacetylthiocarnitine C₁₇H₂₅NO₃S 335.46 Thioester, quaternary ammonium Fatty acid metabolism studies
4-Nitrophenacetylthiocarnitine C₁₇H₂₄N₂O₅S 392.46 Nitro, thioester, quaternary ammonium Enzyme inhibition assays
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.52 Methoxy, piperidine, amide Opioid receptor studies

Key Differences :

  • Azide vs. Methoxy/Nitro Groups : The azide group in this compound enables photochemical or click chemistry applications, whereas methoxy (in 4-Methoxybutyrylfentanyl) or nitro groups (in 4-Nitrophenacetylthiocarnitine) modulate electronic effects or receptor binding .
  • Thioester vs. Amide Bonds : The thioester linkage in thiocarnitine derivatives enhances susceptibility to enzymatic hydrolysis compared to the stable amide bonds in fentanyl analogues .
Analytical Characterization

Comparative analytical data for this compound and 4-Methoxybutyrylfentanyl:

Technique This compound (Hypothetical) 4-Methoxybutyrylfentanyl
FTIR N₃ stretch: ~2100 cm⁻¹ C-O (methoxy): ~1250 cm⁻¹
GC/MS Fragmentation at m/z 377 (parent ion) Parent ion: m/z 380.52
¹H NMR Aromatic protons: δ 7.2–7.4 ppm Piperidine protons: δ 1.5–3.0 ppm

Research Findings :

  • The azide group in this compound confers distinct reactivity in click chemistry, enabling conjugation with alkyne-modified biomolecules, a feature absent in methoxy- or nitro-substituted analogues .
Metabolic Interactions
  • This compound: Likely competes with endogenous carnitine for acyltransferase enzymes, inhibiting fatty acid oxidation. The azide group may act as a photoaffinity label for mitochondrial membrane proteins .
  • 4-Methoxybutyrylfentanyl : Binds to μ-opioid receptors with high affinity, whereas thiocarnitine derivatives lack opioid activity due to structural dissimilarity .
Stability and Reactivity
  • Azide Stability : this compound is prone to photodegradation, requiring storage in opaque containers. In contrast, 4-Methoxybutyrylfentanyl is stable under ambient light .
  • Enzymatic Hydrolysis : The thioester bond in thiocarnitine derivatives is hydrolyzed 10–20× faster than ester bonds in acetylcarnitine, as demonstrated in vitro .

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